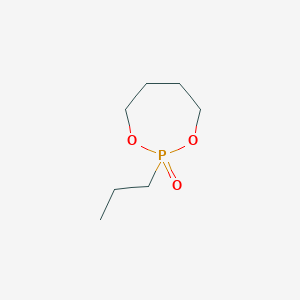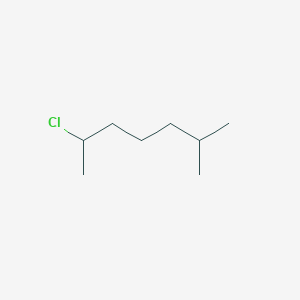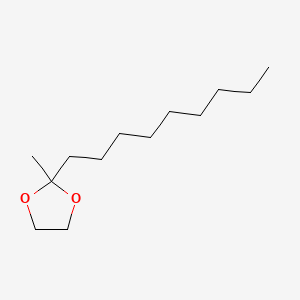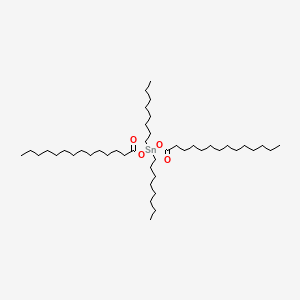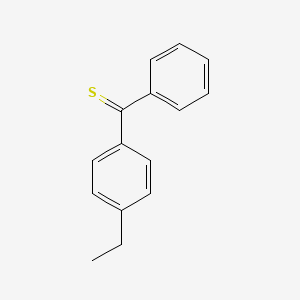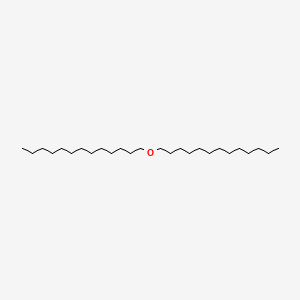
1,1'-Oxybis(tridecane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Oxybis(tridecane) is an organic compound with the molecular formula C26H54O. It is also known as 1-(tridecyloxy)tridecane. This compound belongs to the class of ethers, specifically dialkyl ethers, where two tridecane chains are connected by an oxygen atom. It is a colorless liquid with a relatively high boiling point and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-Oxybis(tridecane) can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The general reaction is as follows: [ \text{R-O}^- + \text{R’-X} \rightarrow \text{R-O-R’} + \text{X}^- ] In this case, tridecanol (C13H27OH) is reacted with tridecyl iodide (C13H27I) in the presence of a strong base such as sodium hydride (NaH) to form 1,1’-Oxybis(tridecane).
Industrial Production Methods
Industrial production of 1,1’-Oxybis(tridecane) typically involves large-scale Williamson ether synthesis. The reaction is carried out in a controlled environment to ensure high yield and purity. The process involves:
- Preparation of tridecanol and tridecyl iodide.
- Reaction in the presence of a strong base.
- Purification through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Oxybis(tridecane) primarily undergoes substitution reactions due to the presence of the ether linkage. It is relatively stable and does not easily undergo oxidation or reduction under normal conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include strong acids or bases that can cleave the ether bond.
Hydrolysis: In the presence of strong acids, 1,1’-Oxybis(tridecane) can be hydrolyzed to form tridecanol.
Major Products
Hydrolysis: Tridecanol (C13H27OH) is the major product formed when 1,1’-Oxybis(tridecane) undergoes hydrolysis.
Wissenschaftliche Forschungsanwendungen
1,1’-Oxybis(tridecane) has several applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential use in biological systems due to its relatively inert nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used as a lubricant and in the formulation of various industrial products.
Wirkmechanismus
The mechanism of action of 1,1’-Oxybis(tridecane) is primarily based on its chemical stability and inertness. It does not readily react with biological molecules, making it suitable for use in various applications where a stable, non-reactive compound is required. The molecular targets and pathways involved are minimal due to its inert nature.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecane, 1,1’-oxybis-: Similar structure with two dodecane chains connected by an oxygen atom.
Decane, 1,1’-oxybis-: Similar structure with two decane chains connected by an oxygen atom.
Uniqueness
1,1’-Oxybis(tridecane) is unique due to its longer alkyl chains compared to similar compounds like dodecane and decane derivatives. This results in different physical properties such as higher boiling points and different solubility characteristics, making it suitable for specific industrial applications.
Eigenschaften
CAS-Nummer |
65193-89-7 |
|---|---|
Molekularformel |
C26H54O |
Molekulargewicht |
382.7 g/mol |
IUPAC-Name |
1-tridecoxytridecane |
InChI |
InChI=1S/C26H54O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
InChI-Schlüssel |
CSHOPPGMNYULAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Isopropoxy-1H-pyrazolo[4,3-c]pyridin-3-yl)-1-isopropyl-N-(oxetan-3-yl)-1H-pyrrole-2-carboxaMide](/img/structure/B12645293.png)



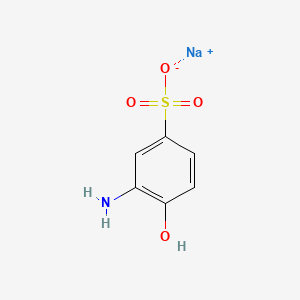
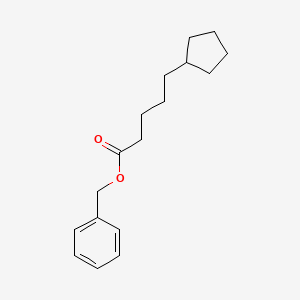
![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride](/img/structure/B12645325.png)

